molecular formula C25H34O6 B1671946 Ingenol mebutate CAS No. 75567-37-2

Ingenol mebutate

Cat. No.: B1671946
CAS No.: 75567-37-2
M. Wt: 430.5 g/mol
InChI Key: VDJHFHXMUKFKET-RIQGJYSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Ingenol mebutate, also known as Picato, is a compound derived from the sap of the plant Euphorbia peplus . It has been approved for the topical treatment of actinic keratosis , a precursor of squamous cell carcinoma .

Target of Action

This compound is a selective small molecule activator of protein kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

The exact mechanism of action of this compound in actinic keratosis is unknown . It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . It has been suggested that this compound may dissolve in the plasma membrane, forming endocytic vesicles, which results in increased intracellular calcium ion concentrations, leading to mitochondrial membrane disruption and subsequent cell death .

Biochemical Pathways

This compound is believed to induce cell death through the activation of the PKC/MEK/ERK signaling pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival . It has been found that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

Pharmacokinetics

It is known that this compound is transported via P-glycoprotein, through the epidermis to the subcutis, with no detectable systemic absorption .

Result of Action

This compound induces a strong recruitment of neutrophils with thrombosis of small skin vessels within hours, in a sense of immunothrombosis . In vivo and in vitro analyses showed that this compound supports a prothrombotic environment by endothelial cell activation and von Willebrand factor (VWF) secretion, in addition to induction of neutrophil extracellular traps (NETosis) . Rapid ablation of warts after this compound treatment can be well explained by the observed immunothrombosis .

Biochemical Analysis

Biochemical Properties

Ingenol mebutate is a selective small molecule activator of protein kinase C (PKC) extracted from the plant Euphorbia peplus . It interacts with PKC, leading to the activation of the Ras/Raf/MAPK and p38 pathways, and the inhibition of AKT/PKB . It also downregulates the expression and activity of PKC-alpha .

Cellular Effects

This compound has been shown to have various effects on cells. It induces rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity (ADCC) . It also has potent anti-leukemic effects, inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations .

Molecular Mechanism

It is presumed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, this compound has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .

Temporal Effects in Laboratory Settings

It has been observed that this compound destroys epidermal cells within hours and induces production of antibodies .

Metabolic Pathways

This compound undergoes various metabolic pathways in the body. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of this compound in rat .

Transport and Distribution

This compound is transported via P-glycoprotein, through the epidermis to the subcutis, with no detectable systemic absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ingenol mebutate can be synthesized through a multi-step process involving the extraction of ingenol from Euphorbia peplus followed by esterification with methylene butanoate. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ingenol mebutate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ingenol mebutate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ingenol mebutate is unique among diterpene esters due to its dual mechanism of action and its effectiveness in treating actinic keratosis. Similar compounds include:

    Ingenol: The parent compound from which this compound is derived.

    Phorbol Esters: Another class of diterpene esters that also activate PKC but have different biological effects.

    Imiquimod: A topical agent used for actinic keratosis that works through immune modulation but does not induce apoptosis as this compound does.

This compound stands out due to its rapid action and dual mechanism, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

75567-37-2

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7+/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1

InChI Key

VDJHFHXMUKFKET-RIQGJYSHSA-N

SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Appearance

Solid powder

Color/Form

White to pale yellow crystalline powder

Key on ui other cas no.

75567-37-2

Pictograms

Corrosive; Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

In water, 4.299 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ingenol angelate
3-ingenyl angelate
ingenol mebutate
PEP 005
PEP-005
PEP005
picato

vapor_pressure

3.17X10-15 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ingenol mebutate
Reactant of Route 2
Ingenol mebutate
Reactant of Route 3
Ingenol mebutate
Reactant of Route 4
Ingenol mebutate
Reactant of Route 5
Ingenol mebutate
Reactant of Route 6
Ingenol mebutate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.